Chlorobenzuron

Description

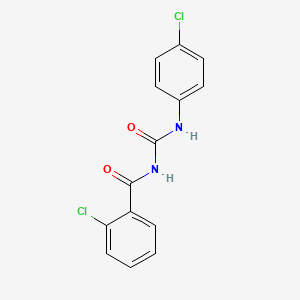

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCQJTUAKNUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205795 | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-47-1 | |

| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a chemical compound belonging to the benzoylphenylurea (BPU) class of insecticides.[1] BPUs are recognized as insect growth regulators that primarily function by inhibiting chitin synthesis, a crucial process for the formation of the insect exoskeleton.[2][3] This mode of action disrupts the molting process in insects, leading to mortality.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, along with its biological mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | [4] |

| Synonyms | CCU cpd, Chlorobenzuron | [4] |

| CAS Number | 57160-47-1 | [4] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 309.15 g/mol | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like acetone, ethyl acetate, and acetonitrile.[6][7] |

Experimental Protocols

Synthesis

A plausible synthetic route for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 4-chloroaniline.[6][7][8][9]

Materials:

-

2-chlorobenzoyl isocyanate

-

4-chloroaniline

-

Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel, dissolve 4-chloroaniline in an appropriate volume of anhydrous solvent.

-

While stirring the solution at room temperature, slowly add an equimolar amount of 2-chlorobenzoyl isocyanate.

-

Continue stirring the reaction mixture for a period of 3 hours to ensure complete reaction.

-

The product, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, is expected to precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Purification

Recrystallization is a standard method for the purification of solid organic compounds.

Materials:

-

Crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea

-

Appropriate solvent for recrystallization (e.g., ethanol, methanol, or a solvent mixture)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the purified 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea will crystallize out of the solution.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals to a constant weight.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity and quantifying the concentration of benzoylphenylurea compounds.[10][11][12]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water is typically used.[13]

Procedure:

-

Prepare a standard solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the same solvent.

-

Set the HPLC system with the appropriate column, mobile phase composition, flow rate, and UV detection wavelength.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of the compound.

-

The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, like other benzoylphenylurea insecticides, is the inhibition of chitin biosynthesis in insects.[2][14] Chitin is a vital structural component of the insect's exoskeleton (cuticle) and is essential for proper growth and development.[15][16]

The insect chitin biosynthesis pathway is a multi-step enzymatic process that converts trehalose, the primary blood sugar in insects, into chitin polymers.[17][16][18] Benzoylphenylureas are believed to interfere with the final step of this pathway, which is catalyzed by the enzyme chitin synthase.[2][19] By inhibiting this enzyme, the formation of the new cuticle is disrupted during molting, leading to a failure of the insect to shed its old exoskeleton, ultimately resulting in death.[2][14]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

Insect Chitin Biosynthesis Pathway and Inhibition

Caption: Simplified diagram of the insect chitin biosynthesis pathway and the site of inhibition by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | C14H10Cl2N2O2 | CID 108078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)UREA CAS#: [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. 1-(4-CHLOROBENZOYL)-3-(3-CHLOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. jeb.co.in [jeb.co.in]

- 15. researchgate.net [researchgate.net]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. k-state.edu [k-state.edu]

- 19. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, a member of the benzoylurea class of insecticides. This document details the synthetic pathway, purification methods, and the analytical techniques employed to confirm its chemical structure. Furthermore, it explores the compound's mechanism of action as a chitin synthesis inhibitor.

Chemical Structure and Properties

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea possesses the molecular formula C₁₄H₁₀Cl₂N₂O₂ and a molecular weight of 309.15 g/mol . The structure features a central urea bridge connecting a 2-chlorobenzoyl group and a 4-chlorophenyl group.

Chemical Structure:

Caption: Molecular structure of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

Synthesis and Purification

The synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can be achieved through a general method for benzoylurea synthesis.

Experimental Protocol: Synthesis

A common route involves the reaction of an appropriately substituted benzoyl isocyanate with an aniline. Alternatively, a two-step process can be employed.

Materials:

-

2-Chlorobenzoyl chloride

-

Potassium thiocyanate (KSCN) or Sodium cyanate (NaOCN)

-

4-Chloroaniline

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Pyridine (anhydrous)

Procedure:

-

Formation of 2-Chlorobenzoyl isocyanate: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, a solution of 2-chlorobenzoyl chloride in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate or sodium cyanate in anhydrous acetone. The reaction mixture is refluxed for several hours.

-

Reaction with 4-Chloroaniline: After cooling the reaction mixture to room temperature, a solution of 4-chloroaniline in anhydrous acetone is added dropwise. The mixture is then stirred at room temperature for an extended period or gently heated to ensure complete reaction.

-

Isolation of the Product: The reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

Experimental Protocol: Purification

The crude 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea can be purified by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -CO-NH -Ph |

| ~9.0 | s | 1H | -CO-NH -CO- |

| ~7.8 | d | 1H | Aromatic H (ortho to CO) |

| ~7.6 | d | 2H | Aromatic H (ortho to NH on 4-Cl-Ph) |

| ~7.5 | t | 1H | Aromatic H |

| ~7.4 | t | 1H | Aromatic H |

| ~7.3 | d | 2H | Aromatic H (meta to NH on 4-Cl-Ph) |

| ~7.2 | d | 1H | Aromatic H |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Benzoyl C =O |

| ~152 | Urea C =O |

| ~138 | Aromatic C (C-NH on 4-Cl-Ph) |

| ~136 | Aromatic C (C-CO) |

| ~132 | Aromatic C-Cl (on benzoyl) |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH (on 4-Cl-Ph) |

| ~128 | Aromatic C-Cl (on 4-Cl-Ph) |

| ~127 | Aromatic CH |

| ~120 | Aromatic CH (on 4-Cl-Ph) |

Predicted Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretching (urea) |

| ~3100 | Weak | Aromatic C-H stretching |

| ~1710 | Strong | C=O stretching (benzoyl) |

| ~1650 | Strong | C=O stretching (urea, Amide I) |

| ~1590 | Medium | Aromatic C=C stretching |

| ~1540 | Medium | N-H bending (urea, Amide II) |

| ~1240 | Medium | C-N stretching |

| ~1100 | Medium | C-Cl stretching |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 308 | 40 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 310 | 26 | [M]⁺ (with ³⁵Cl, ³⁷Cl) |

| 312 | 4 | [M]⁺ (with ³⁷Cl, ³⁷Cl) |

| 170 | 80 | [Cl-Ph-N=C=O]⁺ |

| 155 | 100 | [Cl-Ph-NH₂]⁺ |

| 139 | 90 | [Cl-Ph-C≡O]⁺ |

| 111 | 50 | [Cl-Ph]⁺ |

Experimental Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea follows a logical workflow.

Caption: General experimental workflow for structure elucidation.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylurea insecticides, including 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, act as insect growth regulators by disrupting the formation of chitin, a crucial component of the insect exoskeleton. This leads to a failure in the molting process, ultimately causing the death of the insect larva. The primary target of benzoylureas is the enzyme chitin synthase.

Caption: Inhibition of the chitin biosynthesis pathway by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as Chlorbenzuron, is a notable insecticide belonging to the benzoylphenylurea (BPU) class of compounds. Its primary mechanism of action is the disruption of chitin synthesis, a process vital for the formation and maintenance of the insect exoskeleton. This targeted action classifies it as an insect growth regulator (IGR), primarily affecting larval stages during molting. Recent studies have further elucidated a secondary mechanism involving the interference with glycolysis and energy metabolism in insects. This technical guide provides a comprehensive overview of the core mechanisms of action of Chlorbenzuron, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development.

Core Mechanism of Action: Inhibition of Chitin Synthesis

The principal mode of action of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is the inhibition of chitin biosynthesis in insects. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle. By disrupting this pathway, Chlorbenzuron prevents the proper formation of the exoskeleton, leading to abortive molting and ultimately, larval death.

The specific molecular target of benzoylphenylureas is the enzyme chitin synthase (CHS) . This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Chlorbenzuron, through non-competitive inhibition, interferes with the catalytic activity of CHS, thereby blocking the final step of chitin production.

The Chitin Biosynthesis Pathway and Point of Inhibition

The synthesis of chitin is a multi-step enzymatic pathway. The following diagram illustrates the key steps and highlights the point of intervention by 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

Secondary Mechanism: Interference with Energy Metabolism

Recent research has uncovered a secondary mode of action for Chlorbenzuron, demonstrating its impact on cellular energy metabolism in insects. Studies on the larvae of the fall webworm, Hyphantria cunea, have shown that exposure to Chlorbenzuron leads to a significant disruption of glycolysis and the tricarboxylic acid (TCA) cycle.[1][2]

Key findings from these studies indicate that Chlorbenzuron treatment results in:

-

A dramatic restraint in larval growth and nutritional indices.[1]

-

A significant decrease in the levels of carbohydrates, adenosine triphosphate (ATP), and pyruvic acid.[1][2]

-

An abnormal enhancement in the enzyme activities and mRNA expressions of key glycolytic enzymes: hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK).[2]

-

Upregulation of genes involved in the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2]

This disruption of energy metabolism likely contributes to the overall toxicity and growth-inhibiting effects of Chlorbenzuron, complementing its primary action on chitin synthesis.

Proposed Signaling Pathway of Metabolic Disruption

The following diagram illustrates the proposed signaling cascade through which 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea disrupts energy metabolism.

References

The Disruption of Chitin Synthesis: A Technical Guide to the Mode of Action of Benzoylphenylurea Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylphenylurea (BPU) insecticides represent a significant class of insect growth regulators (IGRs) that have been pivotal in integrated pest management (IPM) programs for decades.[1] Unlike neurotoxic insecticides that cause rapid paralysis and death, BPUs exhibit a more subtle yet equally lethal mode of action by disrupting the formation of chitin, a critical component of the insect exoskeleton.[2][3] This targeted action provides a high degree of selectivity, making them less toxic to non-arthropod species, including mammals and plants.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative effects of BPU insecticides.

Core Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of benzoylphenylurea insecticides is the inhibition of chitin biosynthesis.[4] Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle and the peritrophic matrix lining the midgut.[3][5] The rigid yet flexible exoskeleton provided by chitin is essential for physical support, muscle attachment, and protection from the environment. Insects must shed their old exoskeleton and synthesize a new, larger one in a process called molting or ecdysis to grow. BPUs exert their insecticidal effect by interfering with this critical process.[3]

Upon ingestion of a BPU, the insect larva is unable to properly form a new cuticle.[3] The resulting cuticle is thin, weak, and unable to withstand the mechanical stresses of molting.[6] This leads to a failure of ecdysis, often resulting in the rupture of the new, fragile cuticle and the death of the larva.[7] BPUs are most effective against the larval stages of insects, as this is the period of active growth and frequent molting.[3][4] Some BPUs have also been shown to have ovicidal effects and can reduce the fecundity of adult insects.[3]

The Molecular Target: A Subject of Ongoing Investigation

While it is firmly established that BPUs inhibit chitin synthesis, the precise molecular target has been a subject of scientific inquiry and some debate. Two primary hypotheses have been proposed:

-

Direct Inhibition of Chitin Synthase 1 (CHS1): A growing body of evidence points to chitin synthase 1 (CHS1), the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains in the epidermis, as the direct target of BPUs.[8] Studies have identified specific mutations in the CHS1 gene that confer high levels of resistance to BPU insecticides in various insect species.[8] This strongly suggests a direct interaction between the insecticide and the enzyme.

-

Interference with the Sulfonylurea Receptor (SUR): An alternative hypothesis suggests that BPUs target the sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter protein.[9] In this model, BPUs are thought to disrupt the function of an associated potassium channel, leading to the depolarization of intracellular vesicles.[9] This depolarization is proposed to interfere with the transport of chitin precursors or the proper trafficking of chitin synthase to the cell membrane, thereby indirectly inhibiting chitin synthesis.[9]

While both theories have supporting evidence, the discovery of target-site mutations in CHS1 provides compelling evidence for its role as a primary target. It is possible that the complete mechanism of action is complex and may involve interactions with multiple proteins.

Signaling Pathway: The Chitin Biosynthesis Pathway

The chitin biosynthesis pathway is a multi-step enzymatic process that converts sugars into the final chitin polymer. BPUs are understood to interfere with the final step of this pathway catalyzed by chitin synthase.

Quantitative Data on BPU Toxicity

The efficacy of BPU insecticides is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. These values can vary significantly depending on the specific BPU compound, the target insect species, its developmental stage, and the bioassay method used.

| Insecticide | Target Insect | Developmental Stage | Bioassay Method | LC50 (ppm) | 95% Confidence Interval | Reference |

| Novaluron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 0.55 | 0.36–0.74 | [10] |

| Teflubenzuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 1.71 | 1.44–1.89 | [10] |

| Lufenuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 2.05 | 1.78–2.33 | [10] |

| Triflumuron | Leptopharsa gibbicarina (Lace bug) | Nymph | Not specified | 2.38 | 2.07–2.71 | [10] |

Experimental Protocols

Elucidating the mode of action of BPU insecticides involves a range of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments.

Insect Bioassays for Toxicity Assessment

Insect bioassays are fundamental for determining the toxicity of BPU compounds.

1. Diet Incorporation Bioassay:

-

Objective: To determine the LC50 of a BPU insecticide when ingested.

-

Procedure:

-

Prepare a series of dilutions of the BPU insecticide in a suitable solvent (e.g., acetone).

-

Incorporate each dilution into an artificial diet for the target insect species. A control diet with only the solvent should also be prepared.

-

Dispense a standardized amount of the treated diet into individual wells of a multi-well plate or small containers.

-

Introduce one insect larva (typically second or third instar) into each well.

-

Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod).

-

Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded are considered dead.

-

Analyze the mortality data using probit analysis to calculate the LC50 and its confidence intervals.

-

2. Leaf-Dip Bioassay:

-

Objective: To assess the toxicity of a BPU through ingestion of treated foliage.

-

Procedure:

-

Prepare serial dilutions of the BPU insecticide in water, often with a surfactant to ensure even coating.

-

Excise leaf discs from the host plant of the target insect.

-

Dip each leaf disc into a specific insecticide dilution for a standardized time (e.g., 10-30 seconds).

-

Allow the leaf discs to air-dry.

-

Place each treated leaf disc into a petri dish or other suitable container.

-

Introduce a known number of insect larvae into each dish.

-

Record mortality as described in the diet incorporation bioassay.

-

Perform probit analysis to determine the LC50.

-

In Vitro Chitin Synthase Activity Assay

These assays measure the direct effect of BPUs on the activity of the chitin synthase enzyme.

-

Objective: To determine if a BPU insecticide directly inhibits the catalytic activity of chitin synthase.

-

Procedure (based on a non-radioactive method):

-

Enzyme Preparation:

-

Homogenize insect tissue (e.g., integument from molting larvae) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Assay:

-

In a microplate well, combine the enzyme extract with a reaction buffer containing the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors like MgCl2.

-

Add the BPU insecticide at various concentrations to the experimental wells. A control with no inhibitor should be included.

-

Incubate the plate at an optimal temperature (e.g., 37°C) for a specific time to allow for chitin synthesis.

-

Stop the reaction.

-

Quantify the newly synthesized chitin. This can be done by using a chitin-binding probe (e.g., wheat germ agglutinin) conjugated to a reporter molecule (e.g., horseradish peroxidase), followed by a colorimetric assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chitin synthase activity for each BPU concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[11]

-

-

Gene Expression Analysis

Studying changes in gene expression can provide insights into the molecular response of insects to BPU exposure.

-

Objective: To measure the expression levels of genes, such as CHS1, in response to BPU treatment.

-

Procedure (using Quantitative Real-Time PCR - qRT-PCR):

-

Expose insect larvae to a sub-lethal concentration of a BPU insecticide for a defined period.

-

Isolate total RNA from the treated and control larvae.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Design primers specific to the target gene (CHS1) and a reference (housekeeping) gene.

-

Perform qRT-PCR using the cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

Analyze the amplification data to determine the relative expression of the target gene in the treated insects compared to the controls.

-

Conclusion

Benzoylphenylurea insecticides remain a cornerstone of modern pest management due to their specific mode of action, which offers a high degree of selectivity and effectiveness against a wide range of insect pests. Their ability to disrupt the vital process of chitin synthesis makes them potent insect growth regulators. While the precise molecular target continues to be an area of active research, the inhibition of chitin synthase, either directly or indirectly, is the undisputed cause of their insecticidal activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds and the development of new, even more effective and environmentally compatible pest control solutions.

References

- 1. k-state.edu [k-state.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Expression Analysis in Evaluating the Impact of Pesticides on Target and Non-Target Organisms - IML Testing & Research [imlresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of the benzoylphenylurea insecticide, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known as chlorbenzuron. Developed in China during the 1980s as an analogue of early chitin synthesis inhibitors like diflubenzuron, this compound represents a significant contribution to the field of insect growth regulators. This document details its synthetic pathway, elucidates its mode of action through the inhibition of chitin biosynthesis, and presents available quantitative biological data. Furthermore, it includes detailed experimental protocols for its synthesis, insect bioassays, and chitin synthase activity assays to facilitate further research and development in this area.

Introduction and Discovery

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), commercially known as chlorbenzuron, is a member of the benzoylphenylurea (BPU) class of insecticides.[1] The development of BPUs as a novel class of insecticides began with the serendipitous discovery of diflubenzuron's insecticidal properties. Chlorbenzuron was subsequently developed in China in the 1980s as a new analogue of diflubenzuron and PH-6038, with a similar chemical structure.[1][2] These compounds act as insect growth regulators (IGRs) by disrupting the molting process in insects, rather than causing direct neurotoxicity.[3] This unique mode of action confers a degree of selectivity and lower toxicity to non-target organisms compared to many conventional insecticides. One of the known degradation products of chlorbenzuron in the environment is 2-chlorobenzamide, which has been identified as a potential carcinogen, necessitating careful consideration of its environmental fate.[4]

Synthesis

The synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea follows a general principle common to the synthesis of many N,N'-disubstituted ureas. The most direct and widely used method involves the reaction of a substituted benzoyl isocyanate with a substituted aniline.

General Synthetic Pathway

The synthesis can be conceptually broken down into two primary steps:

-

Formation of 2-Chlorobenzoyl Isocyanate: 2-Chlorobenzamide is reacted with a phosgenating agent, such as oxalyl chloride or phosgene, to form the highly reactive 2-chlorobenzoyl isocyanate intermediate.

-

Urea Formation: The in-situ generated 2-chlorobenzoyl isocyanate is then reacted with 4-chloroaniline in an aprotic solvent to yield the final product, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

Caption: General synthetic pathway for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

Detailed Experimental Protocol: Synthesis of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea

Materials:

-

2-Chlorobenzamide

-

Oxalyl chloride (or a solution of phosgene in a suitable solvent)

-

4-Chloroaniline

-

Anhydrous toluene (or other suitable aprotic solvent like dichloromethane or acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of 2-Chlorobenzoyl Isocyanate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend 2-chlorobenzamide (1 equivalent) in anhydrous toluene under an inert atmosphere.

-

Slowly add oxalyl chloride (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature. The resulting solution of 2-chlorobenzoyl isocyanate is typically used directly in the next step without isolation.

-

-

Formation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea:

-

In a separate flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene under an inert atmosphere.

-

Slowly add the solution of 2-chlorobenzoyl isocyanate from the previous step to the 4-chloroaniline solution at room temperature with vigorous stirring.

-

A precipitate will likely form upon addition. Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea as a white to off-white solid.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

Benzoylphenylurea insecticides, including chlorbenzuron, act by inhibiting chitin synthesis in insects. Chitin is a crucial structural component of the insect's exoskeleton (cuticle) and the peritrophic matrix lining the midgut. By disrupting the formation of chitin, these compounds interfere with the molting process, leading to a failure to shed the old cuticle, abnormal cuticle formation, and ultimately, death of the insect larva.[3] Recent research has indicated that the molecular target of BPUs is the enzyme chitin synthase 1 (CHS1).[5] It is proposed that BPUs bind to a site on the CHS1 protein, distinct from the catalytic site, and allosterically inhibit its function. This prevents the polymerization of N-acetylglucosamine (NAG) into chitin chains.

Caption: Mechanism of action of chlorbenzuron via inhibition of chitin synthase.

Biological Activity

Chlorbenzuron exhibits insecticidal activity primarily against the larval stages of various insect pests, particularly within the order Lepidoptera. Its efficacy is dependent on ingestion by the target insect.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of chlorbenzuron.

| Target Organism | Parameter | Value | Reference |

| Hyphantria cunea (Fall Webworm) | LC₅₀ | 6.60 ppm | [6] |

Note: Further research is required to establish a broader spectrum of activity against other key agricultural pests.

Experimental Protocols

Insect Bioassay Protocol (Leaf-Dip Method)

This protocol is a standard method for assessing the toxicity of insecticides to lepidopteran larvae.

Materials:

-

Technical grade chlorbenzuron

-

Acetone (or other suitable solvent)

-

Triton X-100 (or other suitable surfactant)

-

Distilled water

-

Host plant leaves (e.g., cabbage, cotton)

-

Petri dishes or ventilated containers

-

Soft brush

-

Third-instar larvae of the target insect (e.g., Spodoptera exigua, Plutella xylostella)

Caption: Workflow for a leaf-dip insect bioassay.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of chlorbenzuron in acetone.

-

Prepare serial dilutions of the stock solution in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution should be prepared with only acetone and surfactant in water.

-

-

Treatment of Leaves:

-

Excise fresh, undamaged host plant leaves.

-

Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

-

Allow the leaves to air dry completely on a clean, non-absorbent surface.

-

-

Bioassay Setup:

-

Place one treated leaf in each Petri dish or ventilated container.

-

Using a soft brush, carefully transfer 10-20 third-instar larvae onto the leaf in each container.

-

Each concentration, including the control, should be replicated at least three times.

-

-

Incubation and Assessment:

-

Incubate the containers at a constant temperature (e.g., 25 ± 2 °C) and relative humidity (e.g., 60-70%) with a set photoperiod.

-

Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula if necessary.

-

Perform probit analysis on the corrected mortality data to determine the lethal concentrations (LC₅₀ and LC₉₀) and their corresponding confidence intervals.

-

Chitin Synthase Activity Assay Protocol (In Vitro)

This protocol describes a non-radioactive method to measure the in vitro inhibition of chitin synthase.

Materials:

-

Insect tissue rich in chitin synthase (e.g., midguts or integument from last instar larvae)

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

UDP-N-acetylglucosamine (UDP-GlcNAc) - the substrate

-

Wheat Germ Agglutinin (WGA)-coated microplate

-

Horseradish peroxidase-conjugated WGA (WGA-HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Technical grade chlorbenzuron

-

DMSO

Procedure:

-

Enzyme Preparation:

-

Dissect the target tissue from the insects on ice.

-

Homogenize the tissue in cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris. The supernatant, containing microsomal fractions with chitin synthase, is used as the enzyme source.

-

-

Inhibition Assay:

-

Prepare serial dilutions of chlorbenzuron in DMSO.

-

In the wells of the WGA-coated microplate, add the enzyme preparation, the chlorbenzuron dilution (or DMSO for control), and the reaction buffer.

-

Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding UDP-GlcNAc.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a set period (e.g., 1-2 hours).

-

-

Detection of Chitin:

-

Wash the plate to remove unreacted substrate and unbound components.

-

Add WGA-HRP to each well and incubate to allow it to bind to the newly synthesized chitin.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of chlorbenzuron relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is a notable member of the benzoylphenylurea class of insecticides, distinguished by its specific mode of action targeting chitin biosynthesis. Its development marked a progression in the search for more selective and less environmentally persistent pest control agents. While a comprehensive profile of its biological activity against a wide range of pests is still emerging, the available data and understanding of its mechanism of action underscore its potential as a valuable tool in integrated pest management programs. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a robust resource for researchers and professionals engaged in the ongoing discovery and development of novel and effective insecticides. Further investigation into its quantitative structure-activity relationships and environmental fate will be crucial for optimizing its application and ensuring its long-term viability in agriculture and public health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, commonly known as CCU. It covers the compound's synthesis, mechanism of action as an insecticide, environmental fate, and toxicological profile. Furthermore, this paper explores the documented pharmacological activities of structurally similar diaryl urea compounds to offer context for potential future research and drug development applications.

Introduction

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is a member of the benzoylphenylurea (BPU) class of compounds, which are renowned for their application as insect growth regulators (IGRs). Developed in China and used since the early 1980s, CCU has been a significant agent in agriculture and forestry for controlling pest populations. BPUs act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton, thereby disrupting the molting process, which is vital for larval development. This targeted mechanism of action results in low toxicity to mammals and other non-target organisms that do not synthesize chitin.

The primary focus of scientific inquiry into CCU has been its efficacy as an insecticide and its subsequent environmental persistence and degradation. A key area of concern is its breakdown into metabolites, such as 2-chlorobenzamide (CBA), which has been identified as a potential carcinogen. While CCU itself is considered to have low toxicity to humans, the toxicological profile of its degradation products warrants careful consideration. In parallel, the broader class of diaryl ureas, to which CCU belongs, has garnered significant interest in drug development for its potent inhibition of various protein kinases involved in cancer signaling pathways. This review consolidates the existing knowledge on CCU and provides a comparative look at its analogs in the context of medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of benzoylphenylureas has evolved to create more efficient, high-yield, and environmentally benign manufacturing routes. Modern approaches have streamlined the process from six steps to three, significantly improving the overall yield. A general synthesis involves the reaction of a substituted benzoyl isocyanate with an appropriately substituted aniline.

Caption: Generalized synthetic workflow for CCU.

The physicochemical properties of CCU are essential for understanding its environmental behavior and toxicological profile.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 309.15 g/mol | [1][2] |

| CAS Number | 57160-47-1 | |

| Appearance | White crystalline solid | |

| Melting Point | 196-198 °C | [3] |

| Thermal Stability | Stable below 230 °C | [3] |

Mechanism of Action (Insecticidal)

As an insect growth regulator, CCU's mode of action is targeted and specific to arthropods. It functions by inhibiting the synthesis of chitin, a polymer of N-acetylglucosamine, which is the primary structural component of an insect's cuticle.

This inhibition leads to a cascade of lethal effects during the molting process:

-

Disruption of Cuticle Formation: The insect larva is unable to form a new, functional procuticle.

-

Failed Ecdysis: The larva cannot successfully shed its old exoskeleton, a process known as ecdysis, leading to mortality.

-

Reduced Fecundity: In some cases, sublethal doses can affect the reproductive capacity of adult insects and the viability of their eggs.

Because vertebrates do not synthesize chitin, BPUs like CCU exhibit a high degree of selectivity and are considered to have low acute toxicity to mammals, birds, and fish.

Caption: Insecticidal mechanism of action of CCU.

Environmental Fate and Toxicology

The environmental persistence and degradation of CCU are critical for assessing its overall safety. CCU breaks down in the environment primarily through hydrolysis and photodegradation, yielding several products, most notably 2-chlorobenzamide (CBA) and 4-chlorophenylurea.

Caption: Environmental degradation pathway of CCU.

The primary toxicological concern with CCU usage is not the parent compound, but its metabolite, 2-chlorobenzamide.[4][5] Studies have indicated that CBA is a potential carcinogen and can form DNA adducts, posing a genotoxic risk.

Data Presentation

Table 1: Photodegradation Kinetics of CCU The photodegradation of CCU has been studied in various media using a xenon lamp as a light source. The reaction follows first-order kinetics.

| Medium | Condition | Rate Constant (k) | Half-Life (t₁/₂) | Reference |

| Simulated Air (on Silica Gel) | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |

| Methanol | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |

| Dioxane | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |

| Hexane | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature | |

| Water | Oxygen | Data not available in reviewed literature | Data not available in reviewed literature |

Note: While the determination of these values is reported, the specific quantitative data were not available in the reviewed literature abstracts.

Table 2: Hydrolysis of CCU and Formation of 2-Chlorobenzamide (CBA) The hydrolysis of CCU leads to the formation of CBA. The rate and peak concentration of CBA are dependent on temperature and water conditions.

| Water System | Temperature (°C) | pH | Peak CBA Concentration (% of initial CCU) | Time to Reach Peak (days) | Reference |

| Distilled Water | 35 | - | ~3.8% | Not Specified | [4] |

| Spring Water | 25 | - | ~2.4% | Not Specified | [4] |

| Experimental | 25 | 6 | 1.6% | 22 | |

| Predicted Model | 25 | 6 | 3.2% | 13.5 |

Review of Potential Pharmacological Activity (Mammalian Systems)

Important Note: There is limited evidence in the reviewed literature of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) itself being investigated for anticancer or other therapeutic properties in mammalian systems. However, the N,N'-diaryl urea scaffold is a "privileged structure" in medicinal chemistry, and numerous structurally related analogs have been developed as potent anticancer agents, primarily as kinase inhibitors.

Diaryl Urea Derivatives as Kinase Inhibitors

Many diaryl urea derivatives function as Type II kinase inhibitors, targeting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. For example, compounds structurally similar to CCU have shown potent activity against breast cancer cell lines by dually inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways. These compounds typically work by inhibiting the phosphorylation, and thus activation, of key proteins like Akt and S6K.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by related diaryl urea compounds.

Experimental Methodologies

This section details the protocols for key experiments cited in the literature concerning CCU and related compounds.

Analysis of Environmental Degradation

Protocol for Photodegradation Study [3]

-

Sample Preparation: Prepare solutions of CCU (e.g., ~5 ppm) in the desired medium (water, methanol, hexane, etc.). For simulated air studies, coat CCU onto a solid support like silica gel.

-

Irradiation: Place the sample in a photoreactor equipped with a xenon lamp to simulate sunlight. Maintain a constant temperature and pass a stream of oxygen or nitrogen through the sample.

-

Sampling: At set time intervals, withdraw aliquots of the sample.

-

Analysis: Quantify the remaining CCU concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Product Identification: Concentrate the final sample and identify degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) and direct probe MS.

-

Data Analysis: Calculate the rate constant (k) and half-life (t₁/₂) by plotting the natural log of the CCU concentration versus time.

Toxicological Assays

Protocol for ³²P-Postlabeling DNA Adduct Assay This ultrasensitive method is used to detect DNA adducts formed by carcinogens.

-

DNA Isolation: Extract and purify DNA from cells or tissues exposed to the test compound (e.g., 2-chlorobenzamide).

-

DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich the adducted nucleotides, for instance, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides by transferring ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separation: Separate the ³²P-labeled DNA adducts from normal nucleotides using multidimensional thin-layer chromatography (TLC), polyacrylamide gel electrophoresis (PAGE), or HPLC.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify them by measuring their radioactive decay (e.g., via scintillation counting or phosphorimaging).

In Vitro Anticancer Assays (for related compounds)

Protocol for MTT Cell Proliferation Assay [3] This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., T47D, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of >650 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) is an effective and widely used benzoylphenylurea insecticide with a specific mode of action that provides a good safety profile for non-target species. The primary area of concern for human and environmental health is its degradation into potentially carcinogenic metabolites, particularly 2-chlorobenzamide, which has demonstrated genotoxic potential by forming DNA adducts.

While the diaryl urea scaffold is a cornerstone in modern oncology drug design, leading to potent kinase inhibitors, there is a notable gap in the literature regarding the investigation of CCU itself for such therapeutic applications. The existing body of research provides a solid foundation for its toxicological and environmental assessment. Future research should focus on a more detailed characterization of the long-term risks associated with its environmental metabolites and could explore whether CCU, like its many analogs, possesses any un-investigated pharmacological activity in mammalian systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, also known by its common name chlorbenzuron, is a significant member of the benzoylphenylurea class of insecticides.[1][2] Its mode of action targets the developmental stages of insects, specifically by inhibiting chitin synthesis, which is crucial for the formation of the exoskeleton.[3][] This targeted mechanism of action makes it a valuable tool in integrated pest management programs. This technical guide provides a comprehensive overview of the core physicochemical properties of chlorbenzuron, presents detailed experimental protocols for their determination, and visualizes its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 309.15 g/mol | |

| Melting Point | 199-201 °C | [3] |

| Boiling Point | Data not available | |

| Water Solubility | Insoluble | [1][3] |

| Solubility in Organic Solvents | - Acetone: 1 g/100mL- Readily soluble in Dimethylformamide (DMF) and Pyridine- Poorly soluble in ethanol and benzene | [3] |

| pKa | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available |

Qualitative Physicochemical Properties

-

Physical State: The pure product exists as white crystals.[1][3]

-

Stability: Chlorbenzuron is stable when stored at room temperature and is relatively stable to light and heat. However, it readily decomposes in contact with alkaline or strongly acidic conditions.[1][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the general methodologies for determining the key properties of urea derivatives like chlorbenzuron.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing a heating oil.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating and Observation: The heating medium is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a critical parameter that affects a compound's bioavailability and formulation.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Beakers or vials

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector - HPLC-UV)

Procedure (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of solid 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is added to a known volume of the solvent (e.g., water, acetone, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle.

-

Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential.

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is dissolved in either the n-octanol or water phase. A known volume of this solution is then added to a separatory funnel containing a known volume of the other phase.

-

Equilibration: The separatory funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate a clean separation.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action: Chitin Synthesis Inhibition

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators. Their primary mode of action is the inhibition of chitin biosynthesis. Chitin is a vital structural component of the insect's exoskeleton. By disrupting the synthesis of this polymer, these insecticides interfere with the molting process, leading to larval mortality.

Caption: Mechanism of action of Chlorbenzuron as a chitin synthesis inhibitor.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (chlorbenzuron). While some experimental data, particularly regarding its melting point and solubility in various organic solvents, are available, there are notable gaps in the publicly accessible data for properties such as boiling point, pKa, and logP. The provided experimental protocols offer a standardized approach for the determination of these crucial parameters. The visualization of its mode of action as a chitin synthesis inhibitor highlights the biochemical basis for its insecticidal activity. Further research to fill the existing data gaps will be invaluable for a more complete understanding of this compound's behavior and for the development of new and improved insect control agents.

References

Degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), a benzoylphenylurea insecticide. Understanding the degradation pathways and products of this compound is crucial for environmental risk assessment, residue analysis, and ensuring the safety of its application in agriculture and forestry. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the primary degradation pathways.

Core Degradation Pathways: Hydrolysis and Photodegradation

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is susceptible to degradation through two primary abiotic pathways: hydrolysis and photodegradation. These processes break down the parent molecule into several smaller compounds, with the rate and product distribution being highly dependent on environmental conditions such as pH, temperature, and the presence of light.

Hydrolytic Degradation

Hydrolysis of CCU primarily involves the cleavage of the urea bridge, leading to the formation of 2-chlorobenzamide (CBA) and 4-chloroaniline. The formation of 2-chlorobenzamide is a significant concern as it is a suspected carcinogen[1][2]. The rate of hydrolysis is influenced by temperature, with higher temperatures accelerating the degradation process[1]. Studies have shown that the maximum concentration of CBA formed can vary depending on the water system, with higher concentrations observed in spring water compared to distilled water[1]. Other potential hydrolysis products include 2-chlorobenzoic acid and (p-chlorophenyl)urea.

Photodegradation

Exposure to light, particularly UV radiation, can induce the photodegradation of CCU. The photodegradation process can occur in various media, including water, organic solvents, and on simulated atmospheric particles[3]. The primary photodegradation products identified are 2-chlorobenzamide and 4-chlorophenyl isocyanate[3]. The latter is a reactive intermediate that can further react with solvents or water to form carbamates or amines. The half-life of CCU under photolytic conditions varies significantly depending on the medium and the presence of oxygen[3].

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea under various conditions.

Table 1: Photodegradation Half-lives of CCU in Different Media

| Medium | Atmosphere | Half-life (t½) [h] |

| Methanol | Oxygen | 10.5 |

| Methanol | Nitrogen | 10.5 |

| Dioxane | Oxygen | 7.8 |

| Dioxane | Nitrogen | 11.2 |

| Hexane | Oxygen | 4.8 |

| Hexane | Nitrogen | 4.8 |

| Water | Oxygen | 15.4 |

| Water | Nitrogen | 23.1 |

Data extracted from a study on the photodegradation of CCU using a xenon lamp as the light source[3].

Table 2: Formation of 2-Chlorobenzamide (CBA) via Hydrolysis in Different Water Systems

| Water System | Temperature (°C) | Time to Peak CBA Concentration (days) | Maximum CBA Concentration (% of initial CCU) |

| Distilled Water | 25 | 22 | 1.6 |

| Distilled Water | 35 | 5 | 3.8 |

| Distilled Water | 45 | 2 | ~3.5 |

| Spring Water | 25 | Not Specified | 2.4 |

Data from studies on the hydrolysis of CCU[1][4].

Experimental Protocols

Accurate identification and quantification of CCU and its degradation products are essential for degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

HPLC-UV Method for CCU and Degradation Product Analysis

This method is suitable for the simultaneous determination of CCU and its primary degradation products like 2-chlorobenzamide.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is common. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detection Wavelength: Detection is typically performed at a wavelength where both the parent compound and the degradation products have significant absorbance, for instance, around 240 nm.

-

Sample Preparation: Water samples can be extracted using solid-phase extraction (SPE) with C18 cartridges. Soil or sediment samples require solvent extraction (e.g., with acetonitrile or methanol) followed by cleanup steps to remove matrix interferences.

GC-MS Method for Volatile Degradation Products

GC-MS is particularly useful for the identification and quantification of more volatile degradation products like 4-chloroaniline and can also be used for the analysis of derivatized products.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the target analytes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target compounds.

-

Derivatization: For non-volatile or polar degradation products, derivatization (e.g., silylation or acylation) may be necessary to improve their chromatographic behavior and detectability by GC-MS.

Degradation Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key degradation pathways of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea and a typical experimental workflow for its degradation analysis.

Caption: Proposed hydrolytic degradation pathway of CCU.

Caption: Primary photodegradation pathway of CCU.

Caption: A typical experimental workflow for studying CCU degradation.

References

- 1. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) in aqueous environments. CCU is a benzoylphenylurea insecticide, and understanding its fate under photolytic conditions is crucial for environmental risk assessment and the development of stable formulations. This document outlines the experimental protocols for studying its photodegradation, presents key quantitative data on degradation kinetics, and illustrates the proposed degradation pathways.

Quantitative Data Summary

The photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in aqueous solution has been observed to follow first-order kinetics.[1] The rate of degradation is influenced by the presence of oxygen. The available quantitative data from studies using a xenon lamp as the light source is summarized in the table below.

| Medium | Condition | Rate Constant (k) | Half-life (t½) |

| Water | Oxygen | Data not available | Data not available |

| Water | Nitrogen | Data not available | Data not available |

Note: While the referenced study mentions the determination of rate constants and half-lives in water under both nitrogen and oxygen, the specific values from the abstract are not provided.[2][3][4] Further consultation of the full-text article is recommended for these specific values.

Experimental Protocols

A generalized experimental protocol for investigating the photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in an aqueous solution is detailed below. This protocol is synthesized from methodologies reported for the study of CCU and other benzoylphenylurea pesticides.

Materials and Reagents

-

1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (analytical standard)

-

HPLC-grade water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (analytical grade)

-

Nitrogen gas (high purity)

-

Oxygen gas (high purity)

-

Reference standards for expected photoproducts (e.g., 2-chlorobenzamide, 4-chlorophenylurea)

Equipment

-

Xenon lamp photoreactor (to simulate sunlight)

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Direct probe Mass Spectrometer (MS)

-

pH meter

-

Magnetic stirrer

-

Syringe filters (0.22 µm)

Preparation of Aqueous Solutions

An aqueous stock solution of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is prepared by dissolving a known amount of the compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) and then diluting with HPLC-grade water to the desired concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the photodegradation process.

Photodegradation Experiment

-

Transfer the aqueous solution of CCU into quartz reaction vessels.

-

For anaerobic conditions, purge the solution with high-purity nitrogen gas for a sufficient time to remove dissolved oxygen. For aerobic conditions, purge with oxygen or air.

-

Seal the reaction vessels and place them in the xenon lamp photoreactor.

-

Irradiate the samples for a predetermined period. Collect aliquots at specific time intervals.

-

Protect the collected samples from light and store them at a low temperature (e.g., 4°C) prior to analysis.

-

Run parallel control experiments in the dark to assess hydrolytic degradation.

Analytical Procedure

The concentration of the parent compound in the collected samples is quantified using HPLC-UV.

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Column: A C18 reversed-phase column.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of CCU.

-

Quantification: Based on a calibration curve prepared from standard solutions of CCU.

The identification of photodegradation products is performed using GC-MS and direct probe MS.

-

Extract the irradiated samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentrate the extracts.

-

Analyze the concentrated extracts by GC-MS to separate and identify volatile and semi-volatile photoproducts.

-

Direct probe MS can be used for the identification of less volatile or thermally labile products.

-

Compare the mass spectra of the detected compounds with those of reference standards and/or spectral libraries for positive identification.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the photodegradation study of CCU.

Proposed Photodegradation Pathway

The photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea in aqueous solution is proposed to proceed through the cleavage of the urea bridge, which is a common degradation pathway for benzoylphenylurea insecticides. The primary photoproducts identified are 2-chlorobenzamide and 4-chlorophenylurea.[2][3][4]

References

- 1. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]

- 2. estudogeral.uc.pt [estudogeral.uc.pt]

- 3. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)

For Researchers, Scientists, and Drug Development Professionals